3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine
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Overview
Description
3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 7-position to introduce the butan-1-amine side chain .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The core structure without the butan-1-amine side chain.
Imidazo[1,2-a]pyrimidine: A similar heterocyclic compound with a different nitrogen arrangement.
Pyrrolo[1,2-a]pyridine: Another related heterocycle with potential biological activity.
Uniqueness
3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine is unique due to the presence of the butan-1-amine side chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .
Properties
CAS No. |
1502326-10-4 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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